molecular formula C10H11Cl2NO2 B6179209 (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride CAS No. 2613299-26-4

(3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Cat. No. B6179209
CAS RN: 2613299-26-4
M. Wt: 248.1
InChI Key:
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Description

The compound is a chlorinated derivative of tetrahydroisoquinoline, a type of organic compound known as an alkaloid. Alkaloids often have biological activity and are found in many different plants and animals .


Synthesis Analysis

The synthesis of such compounds typically involves complex organic chemistry reactions. Unfortunately, without specific literature or studies on this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

Tetrahydroisoquinolines have a bicyclic structure with a nitrogen atom in one of the rings. The “3S” indicates the stereochemistry of the molecule at the 3rd carbon, and “7-chloro” indicates a chlorine atom attached to the 7th carbon .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally. Hydrochloric acid salts, like this compound, are typically solid and soluble in water .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many alkaloids interact with receptors in the nervous system .

Safety and Hazards

As with any chemical, handling should be done with appropriate safety measures. The specific hazards would depend on the properties of the compound. Hydrochloric acid is corrosive and can cause burns .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential biological activity. It could also involve developing new synthetic routes or finding new applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydroisoquinoline", "ethyl chloroacetate", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "copper sulfate", "sodium sulfite", "sodium carbonate", "chlorine gas", "sodium borohydride", "acetic acid", "sodium cyanoborohydride", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Ethylation of 2,3-dihydroisoquinoline with ethyl chloroacetate in the presence of sodium hydroxide to form ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate", "Step 2: Hydrolysis of ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate with hydrochloric acid to form 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid", "Step 3: Diazotization of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with sodium nitrite and hydrochloric acid to form the diazonium salt", "Step 4: Reduction of the diazonium salt with sodium sulfite and copper sulfate to form 7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid", "Step 5: Chlorination of 7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with chlorine gas to form (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid", "Step 6: Reduction of (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with sodium borohydride in the presence of acetic acid to form (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride", "Step 7: Purification of the product by recrystallization from water" ] }

CAS RN

2613299-26-4

Product Name

(3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.1

Purity

95

Origin of Product

United States

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